GS-6201

Description

Propriétés

IUPAC Name |

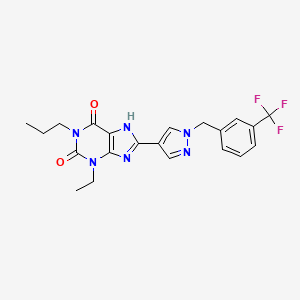

3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYXXLLNCXWUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C(N2)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F)N(C1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752222-83-6 | |

| Record name | CVT-6883 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752222836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CVT-6883 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CVT-6883 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CKV7X08G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GS-6201: A Deep Dive into its Mechanism of Action in Attenuating Cardiac Remodeling

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of GS-6201, a selective A2B adenosine receptor (A2BAR) antagonist, in the context of cardiac remodeling. This document is intended for researchers, scientists, and drug development professionals actively involved in cardiovascular research. Herein, we dissect the underlying signaling pathways, present quantitative data from key preclinical studies, and provide detailed experimental methodologies.

Core Mechanism of Action: A2BAR Antagonism in Cardiac Tissue

Cardiac remodeling, a maladaptive response to cardiac injury such as myocardial infarction (MI), involves complex cellular and molecular changes leading to alterations in the size, shape, and function of the heart. A key player in this process is the A2B adenosine receptor (A2BAR). While some in vitro studies have suggested an anti-fibrotic role for A2BAR, in vivo evidence strongly indicates that chronic activation of this receptor contributes to adverse cardiac remodeling.[1][2] this compound exerts its therapeutic effects by selectively blocking the A2BAR, thereby mitigating the downstream pro-inflammatory and pro-fibrotic signaling cascades.

Attenuation of the Inflammatory Response

Following cardiac injury, the release of danger-associated molecular patterns (DAMPs) triggers an intense inflammatory response. One of the critical pathways in this process is the activation of the NLRP3 inflammasome in cardiomyocytes and immune cells.[3][4][5] Activation of the A2BAR has been linked to the potentiation of this inflammatory cascade.

This compound, by antagonizing the A2BAR, has been shown to prevent the activation of caspase-1, a key enzyme in the inflammasome complex responsible for the maturation of pro-inflammatory cytokines such as IL-1β.[6] Preclinical studies in a mouse model of acute myocardial infarction demonstrated that treatment with this compound significantly reduced caspase-1 activity in the heart.[6] This reduction in inflammation is a crucial first step in preventing the progression of adverse remodeling.

Inhibition of Cardiac Fibrosis

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, is a hallmark of pathological cardiac remodeling. The A2BAR is abundantly expressed in cardiac fibroblasts and its activation is implicated in promoting fibrotic processes.[2] In vivo studies using this compound have consistently demonstrated its anti-fibrotic effects. In a rat model of MI, this compound significantly decreased myocardial fibrosis in the non-infarct and border zones.[2] This anti-fibrotic action is likely mediated through the suppression of pro-fibrotic signaling molecules.

The signaling pathway through which A2BAR activation promotes fibrosis is multifaceted. While the precise downstream effectors inhibited by this compound are still under investigation, the available evidence points towards an interruption of pathways that lead to the proliferation of cardiac fibroblasts and their differentiation into myofibroblasts, the primary collagen-producing cells.

Signaling Pathway of this compound in Cardiac Remodeling

The following diagram illustrates the proposed signaling pathway through which this compound mitigates cardiac remodeling. Under pathological conditions such as myocardial infarction, increased extracellular adenosine activates the A2B adenosine receptor. This initiates a signaling cascade that promotes inflammation and fibrosis. This compound acts as a selective antagonist at the A2BAR, blocking these downstream effects.

Caption: Proposed mechanism of action of this compound in cardiac remodeling.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in attenuating cardiac remodeling.

Table 1: Effect of this compound on Cardiac Function and Remodeling in a Mouse Model of Acute Myocardial Infarction [6]

| Parameter | Vehicle-Treated | This compound-Treated | P-value |

| Survival Rate at 4 weeks | 50% | 75% | - |

| Caspase-1 Activation (72h post-MI) | - | Prevented | < 0.001 |

| LV End-Diastolic Diameter Increase (at 28 days) | - | Limited by 40% | < 0.001 |

| LV Ejection Fraction Decrease (at 28 days) | - | Limited by 18% | < 0.01 |

| Myocardial Performance Index Changes (at 28 days) | - | Limited by 88% | < 0.001 |

Table 2: Effect of this compound on Myocardial Fibrosis in a Rat Model of Myocardial Infarction [2]

| Treatment Group | Myocardial Fibrosis |

| Placebo | Significant development of fibrosis |

| This compound | Significantly decreased |

Experimental Protocols

Murine Model of Myocardial Infarction

The most common method to induce myocardial infarction in mice for studying cardiac remodeling is the permanent ligation of the left anterior descending (LAD) coronary artery.[7][8][9]

Caption: Experimental workflow for inducing myocardial infarction in mice.

Echocardiographic Assessment of Cardiac Remodeling

Transthoracic echocardiography is a non-invasive technique used to serially assess cardiac structure and function in mouse models of heart disease.[10][11][12][13]

Caption: Workflow for echocardiographic assessment of cardiac remodeling.

Conclusion

This compound represents a promising therapeutic agent for the attenuation of adverse cardiac remodeling following myocardial infarction. Its mechanism of action, centered on the selective antagonism of the A2B adenosine receptor, effectively targets the key pathological processes of inflammation and fibrosis. The preclinical data strongly support its efficacy in preserving cardiac function and improving survival in animal models of MI. Further investigation into the detailed downstream signaling pathways will continue to refine our understanding of its therapeutic potential and may open new avenues for the treatment of heart failure.

References

- 1. Stimulation of Adenosine A2B Receptor Inhibits Endothelin-1-Induced Cardiac Fibroblast Proliferation and α-Smooth Muscle Actin Synthesis Through the cAMP/Epac/PI3K/Akt-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting Adenosine Receptors for the Treatment of Cardiac Fibrosis [frontiersin.org]

- 3. The inflammasome promotes adverse cardiac remodeling following acute myocardial infarction in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced Cardiomyocyte NLRP3 Inflammasome Signaling Promotes Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiomyocyte Inflammasome Signaling in Cardiomyopathies and Atrial Fibrillation: Mechanisms and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Simple and Fast Experimental Model of Myocardial Infarction in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mmpc.org [mmpc.org]

- 9. A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer Nature Experiments [experiments.springernature.com]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease | Semantic Scholar [semanticscholar.org]

- 12. Ventricular remodeling and function: insights using murine echocardiography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

The Function of GS-6201 as a Selective A2B Adenosine Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-6201 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. Under conditions of cellular stress and injury, such as hypoxia and inflammation, extracellular adenosine levels rise, leading to the activation of the low-affinity A2BAR. This activation triggers downstream signaling cascades that can exacerbate inflammatory responses and promote tissue remodeling. This compound, by selectively blocking this receptor, has demonstrated significant therapeutic potential in preclinical models of cardiac injury, asthma, and pulmonary hypertension. This technical guide provides an in-depth overview of the function of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used to elucidate its activity.

Introduction to the A2B Adenosine Receptor

Adenosine is an endogenous purine nucleoside that modulates a wide range of physiological functions by activating four subtypes of G-protein coupled receptors: A1, A2A, A2B, and A3.[1] The A1 and A3 receptors are primarily coupled to Gi proteins, and their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1] Conversely, the A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[1] The A2BAR is characterized by its relatively low affinity for adenosine, suggesting that it is predominantly activated under conditions of significant adenosine release, such as tissue injury and inflammation.[2]

This compound: A Selective A2B Adenosine Receptor Antagonist

This compound is a novel, potent, and highly selective antagonist of the human A2B adenosine receptor.[1][2][3] Its selectivity is a key attribute, minimizing off-target effects that could arise from interactions with other adenosine receptor subtypes.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the A2B adenosine receptor, thereby preventing its activation by endogenous adenosine. This blockade inhibits the downstream signaling pathways initiated by A2BAR activation. The primary signaling pathway involves the Gs protein-mediated activation of adenylyl cyclase and subsequent increase in intracellular cAMP.[1] However, the A2BAR can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium levels.[3] By inhibiting these pathways, this compound can modulate a variety of cellular responses, including the release of pro-inflammatory cytokines and growth factors.

Quantitative Data: Binding Affinity and Selectivity

The selectivity of this compound for the human A2B adenosine receptor has been demonstrated in radioligand binding assays. The following table summarizes the inhibitory constant (Ki) values of this compound for the different human adenosine receptor subtypes.

| Receptor Subtype | Ki (nM) | Reference |

| A2B | 22 | [1][2][3] |

| A1 | 1940 | [3] |

| A2A | 3280 | [3] |

| A3 | 1070 | [3] |

Table 1: Binding Affinity of this compound for Human Adenosine Receptors

Preclinical Efficacy of this compound

The therapeutic potential of this compound has been investigated in several preclinical models of inflammatory and fibrotic diseases.

Cardiac Remodeling Following Myocardial Infarction

In a murine model of acute myocardial infarction (AMI), this compound demonstrated significant cardioprotective effects.[1][2][4] Treatment with this compound was shown to reduce caspase-1 activity in the heart, a key enzyme in the inflammatory response.[1][4] This led to a more favorable cardiac remodeling process, with significant attenuation of left and right ventricular enlargement and dysfunction.[1][4]

| Parameter | Vehicle | This compound | % Improvement | p-value | Reference |

| LV End-Diastolic Diameter Increase | - | - | 40% | <0.001 | [4] |

| LV Ejection Fraction Decrease | - | - | 18% | <0.01 | [4] |

| Myocardial Performance Index Change | - | - | 88% | <0.001 | [4] |

| Caspase-1 Activation | - | Prevented | - | <0.001 | [4] |

Table 2: Effects of this compound on Cardiac Remodeling 28 Days After AMI in Mice

In a rat model of MI-induced cardiac remodeling, this compound, administered alone or in combination with enalapril, significantly improved left ventricular ejection fraction and fractional shortening, and reduced myocardial fibrosis.[5] These effects were associated with a reduction in plasma levels of inflammatory and fibrotic biomarkers such as IL-6 and TGF-β1.[5]

Allergic Asthma

In a mouse model of allergic asthma, this compound was effective in attenuating airway hyperreactivity induced by various stimuli, including allergens, NECA (a non-selective adenosine agonist), and AMP.[1][2][3] Furthermore, this compound treatment significantly reduced the plasma levels of several pro-inflammatory cytokines and adhesion molecules.[1][2]

| Biomarker | Effect of this compound | Reference |

| IL-6 | Significantly Reduced | [1][2] |

| TNF-α | Significantly Reduced | [1][2] |

| E-selectin | Significantly Reduced | [1][2] |

| ICAM-1 | Significantly Reduced | [1][2] |

| VCAM | Significantly Reduced | [1][2] |

Table 3: Effect of this compound on Plasma Biomarkers in a Mouse Model of Allergic Asthma

Pulmonary Hypertension

In a guinea pig model of cigarette smoke-induced lung injury, this compound demonstrated a dose-dependent reduction in small artery muscularization, a key feature of pulmonary hypertension.[6] This was accompanied by a significant, dose-dependent decrease in plasma endothelin-1 (ET-1), a potent vasoconstrictor and contributor to vascular remodeling.[6]

Experimental Protocols

In Vitro Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for human adenosine receptor subtypes.

-

Methodology:

-

Membranes from cells stably expressing the respective human adenosine receptor subtypes (A1, A2A, A2B, or A3) are prepared.

-

Membranes are incubated with a specific radioligand for each receptor subtype (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, [3H]DPCPX for A2B, and [125I]AB-MECA for A3).

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The IC50 value (concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from the competition curves.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Murine Model of Acute Myocardial Infarction

-

Objective: To evaluate the effect of this compound on cardiac remodeling and function after AMI.

-

Methodology:

-

Male ICR mice are subjected to permanent ligation of the left anterior descending coronary artery to induce myocardial infarction.

-

A sham-operated group undergoes the same surgical procedure without ligation of the artery.

-

Immediately after surgery, mice are randomly assigned to receive either vehicle or this compound (e.g., 4 mg/kg, intraperitoneally, twice daily) for a specified duration (e.g., 14 days).[4]

-

Cardiac function and dimensions are assessed by transthoracic echocardiography at baseline and at various time points post-MI (e.g., 7, 14, and 28 days).[4]

-

At the end of the study, hearts are harvested for histological analysis (e.g., fibrosis assessment) and biochemical assays (e.g., caspase-1 activity).[4]

-

Mouse Model of Allergic Asthma

-

Objective: To assess the efficacy of this compound in reducing airway hyperreactivity and inflammation.

-

Methodology:

-

Mice are sensitized to an allergen (e.g., ovalbumin) by intraperitoneal injections.

-

Subsequently, mice are challenged with the same allergen via aerosol inhalation to induce an asthmatic phenotype.

-

This compound or vehicle is administered to the mice prior to the allergen challenge.

-

Airway hyperreactivity to a bronchoconstrictor agent (e.g., methacholine) is measured using whole-body plethysmography.

-

Bronchoalveolar lavage (BAL) fluid is collected to analyze the inflammatory cell infiltrate.

-

Blood samples are collected to measure plasma levels of cytokines and other inflammatory mediators.

-

Signaling Pathways and Experimental Workflows

A2B Receptor Signaling Pathway and Site of Action for this compound.

Experimental Workflow for the Murine Myocardial Infarction Model.

Conclusion

This compound is a highly selective A2B adenosine receptor antagonist with a well-defined mechanism of action. By blocking the pro-inflammatory and pro-fibrotic signaling pathways activated by the A2BAR, this compound has demonstrated significant therapeutic efficacy in preclinical models of cardiac remodeling, asthma, and pulmonary hypertension. The data summarized in this technical guide highlight the potential of this compound as a novel therapeutic agent for a range of diseases characterized by inflammation and tissue remodeling. Further research and clinical development are warranted to fully elucidate the therapeutic utility of this compound in human diseases.

References

- 1. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]

- 3. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A2B Receptor: From Cell Biology to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

GS-6201: A Technical Guide to a Selective Adenosine A2B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-6201, also known as CVT-6883, is a potent and selective antagonist of the adenosine A2B receptor (A2BR). As a member of the purine derivative class of compounds, it has been investigated for its therapeutic potential in a range of conditions, including inflammatory airway diseases and cardiac remodeling following myocardial infarction. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its characterization and diagrams of the associated signaling pathways are included to support further research and development efforts.

Chemical Structure and Properties

This compound is chemically described as 3-Ethyl-3,9-dihydro-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-yl]-1H-purine-2,6-dione.[1] Its structure is characterized by a xanthine core, a feature common to many adenosine receptor antagonists.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | 3-Ethyl-3,9-dihydro-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-yl]-1H-purine-2,6-dione | [1] |

| Synonyms | CVT-6883 | [1] |

| CAS Number | 752222-83-6 | [2] |

| Molecular Formula | C21H21F3N6O2 | [2] |

| Molecular Weight | 446.43 g/mol | [2] |

| SMILES | O=C(N(CC)C2=C1NC(C3=CN(CC4=CC=CC(C(F)(F)F)=C4)N=C3)=N2)N(CCC)C1=O | |

| InChI Key | KOYXXLLNCXWUNF-UHFFFAOYSA-N | |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble to 5 mM in DMSO | [2] |

| Storage | Store at -20°C | [2] |

Pharmacological Properties

This compound is a selective antagonist of the human adenosine A2B receptor. Its selectivity for the A2BR over other adenosine receptor subtypes is a key feature of its pharmacological profile.

Table 2: Pharmacological Data for this compound

| Parameter | Value | Species/Assay Condition | Reference(s) |

| Ki (A2B Receptor) | 22 nM | Human | [2] |

| Ki (A1 Receptor) | 1940 nM | Human | [2] |

| Ki (A2A Receptor) | 3280 nM | Human | [2] |

| Ki (A3 Receptor) | 1070 nM | Human | [2] |

| Cmax | 1110 ng/mL | Rat (2 mg/kg, p.o.) | [3] |

| dAUC | 6500 ng·h/mL | Rat (2 mg/kg, p.o.) | [3] |

| t1/2 | 4.25 hours | Rat (2 mg/kg, p.o.) | [3] |

Mechanism of Action: A2B Adenosine Receptor Signaling

This compound exerts its effects by blocking the A2B adenosine receptor, a G protein-coupled receptor (GPCR). The A2BR is known to couple to both Gs and Gq proteins.

-

Gs Pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This can trigger a variety of downstream cellular responses.

-

Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC).

By antagonizing the A2BR, this compound inhibits these downstream signaling cascades, thereby modulating cellular responses to adenosine, particularly under conditions of stress or inflammation where adenosine levels are elevated.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of this compound to the A2B adenosine receptor.

-

Membrane Preparation:

-

Culture cells expressing the human A2B adenosine receptor (e.g., HEK293 cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add a fixed concentration of a suitable radioligand for the A2B receptor (e.g., [3H]-DPCPX, although a more A2B-selective radioligand would be ideal).

-

Add varying concentrations of this compound (or other competing ligands).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Study in a Mouse Model of Myocardial Infarction (as described by Toldo et al., 2012)

This protocol is a summary of the in vivo methodology used to evaluate the effect of this compound on cardiac remodeling after acute myocardial infarction in mice.[4]

-

Animal Model:

-

Use male ICR mice.

-

Induce acute myocardial infarction (AMI) by permanent ligation of the left anterior descending coronary artery.

-

Include a sham-operated control group that undergoes the same surgical procedure without coronary artery ligation.

-

-

Drug Administration:

-

Administer this compound at a dose of 4 mg/kg intraperitoneally (i.p.) twice daily.

-

Initiate treatment immediately after the AMI surgery and continue for 14 days.

-

Include a vehicle-treated control group.

-

-

Echocardiographic Analysis:

-

Perform transthoracic echocardiography before surgery and at specified time points after surgery (e.g., 7, 14, and 28 days).

-

Measure parameters such as left ventricular end-diastolic and end-systolic dimensions, and ejection fraction to assess cardiac function and remodeling.

-

-

Biochemical Analysis:

-

At a specified time point (e.g., 72 hours post-AMI), sacrifice a subgroup of mice.

-

Harvest the hearts and measure the activity of inflammatory markers, such as caspase-1, in the cardiac tissue.

-

Conclusion

This compound is a valuable research tool for investigating the role of the adenosine A2B receptor in various physiological and pathological processes. Its high selectivity makes it a suitable probe for dissecting the specific contributions of A2BR signaling. The information provided in this technical guide, including its chemical and pharmacological properties, mechanism of action, and experimental protocols, serves as a foundation for researchers and drug development professionals working in the field of adenosine receptor biology and pharmacology. Further research is warranted to fully elucidate the therapeutic potential of this compound and other selective A2BR antagonists.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of GS-6201 (Lenacapavir): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-6201, known as Lenacapavir, is a first-in-class, long-acting HIV-1 capsid inhibitor developed by Gilead Sciences.[1][2] Its unique mechanism of action, targeting the viral capsid at multiple stages of the HIV-1 lifecycle, offers a promising therapeutic option for treatment-experienced patients with multi-drug resistant HIV-1.[3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological properties of Lenacapavir.

Discovery and Development

The discovery of Lenacapavir stemmed from efforts to identify novel antiretroviral agents that target different viral proteins. The HIV-1 capsid protein (p24) was identified as an attractive target due to its critical role in both early and late stages of the viral replication cycle.[4] The development process involved the screening of compound libraries to identify molecules that could bind to and disrupt the function of the HIV-1 capsid. This led to the identification of a novel class of 4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one inhibitors.[4]

Experimental Workflow: HIV-1 Capsid Inhibitor Discovery

The general workflow for the discovery of HIV-1 capsid inhibitors like Lenacapavir involves several key stages, from initial screening to lead optimization.

Synthesis of Lenacapavir (this compound)

The synthesis of Lenacapavir is a complex multi-step process that involves the assembly of four key fragments.[1][5] The overall strategy focuses on a convergent approach, where these fragments are synthesized independently and then coupled together in the final stages.[1]

Key Synthetic Fragments

The synthesis of Lenacapavir relies on the preparation of four main building blocks:

-

Fragment 2: A sulfonyl-but-1-yne derivative.[5]

General Synthetic Scheme

The final assembly of Lenacapavir involves a series of cross-coupling and amide bond formation reactions. A bis-bromopyridine core is sequentially subjected to an alkynylation, an amide coupling with the chiral pyrazole carboxylic acid, and a Suzuki cross-coupling with the indazole boronic ester.[2] The synthesis is completed with a telescoped bis-methanesulfonylation and hydrolysis.[2]

Detailed Methodologies

While specific, step-by-step proprietary synthesis protocols are not fully disclosed in the public domain, the following sections outline the key transformations for the synthesis of the main fragments based on available literature.[1][5][6][7]

Synthesis of a Key Aldehyde Intermediate for Fragment 4: [6]

-

Oximation: 3,6-dibromo-2-methylpyridine is treated with t-butylnitrite and potassium t-butoxide in a suitable solvent like THF to yield the corresponding oxime.[6]

-

Hydrolysis: The oxime is then hydrolyzed using 50 wt % glyoxylic acid in water at elevated temperatures (e.g., 80 °C) to afford the aldehyde, 3,6-dibromopyridine-2-carbaldehyde.[6]

Synthesis of a Key Ketone Intermediate: [6]

-

Grignard Reagent Formation: A Grignard reagent is prepared from a suitable difluorobenzyl bromide.

-

1,2-Addition: The Grignard reagent is then reacted with the aldehyde intermediate in the presence of a zinc halide to form a secondary alcohol.[6]

-

Oxidation: The secondary alcohol is oxidized to the corresponding ketone using a catalytic amount of TEMPO and sodium hypochlorite as the terminal oxidant.[6]

Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (a precursor to Fragment 3): [7]

-

Regioselective Bromination: 2,6-dichlorobenzonitrile undergoes regioselective bromination.[7]

-

Heterocycle Formation: The brominated intermediate is then reacted with hydrazine to form 7-bromo-4-chloro-1H-indazol-3-amine.[7]

Mechanism of Action

Lenacapavir is a multistage inhibitor of the HIV-1 replication cycle, primarily targeting the viral capsid protein (p24).[3] By binding to a conserved pocket at the interface of adjacent capsid subunits, Lenacapavir disrupts critical protein-protein interactions necessary for both early and late stages of viral replication.[8]

HIV-1 Replication Cycle and Lenacapavir's Points of Inhibition

Early Stage Inhibition:

-

Nuclear Import: Lenacapavir stabilizes the viral capsid, preventing its proper disassembly and interfering with the nuclear import of the pre-integration complex. This blocks the integration of viral DNA into the host genome.[8]

Late Stage Inhibition:

-

Assembly and Release: Lenacapavir disrupts the assembly of new viral capsids, leading to the formation of malformed, non-infectious virions. It also interferes with the processing of the Gag polyprotein, further hindering the production of mature, infectious viral particles.[3]

Pharmacological Properties

Antiviral Activity

Lenacapavir demonstrates potent antiviral activity against a broad range of HIV-1 subtypes, including those resistant to other classes of antiretroviral drugs.[9][10] Its EC50 values are typically in the picomolar to low nanomolar range.[9][10]

| HIV-1 Strain/Subtype | Cell Line | EC50 (pM) | CC50 (µM) | Selectivity Index (SI) |

| HIV-1 (Wild-Type) | MT-4 | 105 | >50 | >476,190 |

| HIV-1 (Wild-Type) | Human CD4+ T cells | 32 | >50 | >1,562,500 |

| HIV-1 (Wild-Type) | Macrophages | 56 | >50 | >892,857 |

| HIV-1 Clinical Isolates (Subtypes A, B, C, D, G, H, AE, AG, BF) | HEK293T | 150 - 360 | Not Reported | Not Reported |

| HIV-2 Isolates | Not Specified | 885 | Not Reported | Not Reported |

| Data compiled from multiple sources.[9][10] |

Resistance

Resistance to Lenacapavir is associated with mutations in the HIV-1 capsid gene. The most common resistance-associated mutations (RAMs) include Q67H, K70N, N74D, and M66I.[9] These mutations can reduce the susceptibility of the virus to Lenacapavir.

| Capsid Mutation | Fold Change in EC50 (vs. Wild-Type) | Replication Capacity (% of Wild-Type) |

| Q67H | 4.6 | 58% |

| M66I | >2000 | 1.5% |

| Data from in vitro studies.[9] |

Pharmacokinetics

Lenacapavir exhibits a pharmacokinetic profile suitable for long-acting administration. Following subcutaneous injection, it forms a depot from which the drug is slowly released, maintaining therapeutic concentrations for up to six months.[11][12]

| Parameter | Oral Administration | Subcutaneous Administration |

| Bioavailability | ~6-10% | Not Applicable |

| Tmax (median) | ~4 hours | ~84 days |

| Half-life (t1/2) | 10-12 days | 8-12 weeks |

| Cmax (mean, ng/mL) | Not dose-proportional | 97.2 (at steady state) |

| AUC (mean, h*ng/mL) | Not dose-proportional | 300,000 (at steady state) |

| Data compiled from multiple sources.[11][12][13] |

Experimental Protocols

Single-Cycle Infectivity Assay

Single-cycle infectivity assays are used to determine the potency of antiviral compounds by measuring their ability to inhibit a single round of viral replication.

General Protocol using a Luciferase Reporter: [4]

-

Cell Plating: Seed a suitable reporter cell line (e.g., M8166/H1Luc cells, which contain an HIV-1 LTR-luciferase reporter construct) in a 96-well plate.

-

Compound Addition: Add serial dilutions of Lenacapavir to the wells.

-

Infection: Infect the cells with a fixed amount of single-cycle infectious viral particles (e.g., VSV-G pseudotyped HIV-1).

-

Incubation: Incubate the plates for a defined period (e.g., 48 hours) to allow for one round of infection and reporter gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration.

Multi-Cycle Replication Assay

Multi-cycle replication assays assess the ability of an antiviral compound to inhibit viral spread over multiple rounds of infection.

General Protocol using Peripheral Blood Mononuclear Cells (PBMCs): [14]

-

PBMC Isolation and Stimulation: Isolate PBMCs from healthy donors and stimulate them with a mitogen (e.g., phytohemagglutinin) and interleukin-2 (IL-2).

-

Infection: Infect the stimulated PBMCs with a replication-competent HIV-1 strain at a low multiplicity of infection (MOI).

-

Compound Addition: Add serial dilutions of Lenacapavir to the infected cell cultures.

-

Culture and Sampling: Culture the cells for an extended period (e.g., 7-14 days), periodically collecting supernatant samples.

-

Viral Load Measurement: Quantify the amount of virus in the supernatant samples using a p24 ELISA or a reverse transcriptase activity assay.

-

Data Analysis: Determine the EC50 value by analyzing the inhibition of viral replication over time at different drug concentrations.

Conclusion

Lenacapavir represents a significant advancement in antiretroviral therapy, offering a novel mechanism of action and a long-acting formulation that can improve treatment adherence and outcomes for individuals with multi-drug resistant HIV-1. Its complex synthesis and unique pharmacological profile underscore the innovative science behind its development. This technical guide provides a comprehensive overview for researchers and drug development professionals, summarizing the key data and methodologies associated with this groundbreaking HIV-1 capsid inhibitor.

References

- 1. Fragment C of Lenacapavir | Medicines for All Institute [medicines4all.vcu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. graphviz.org [graphviz.org]

- 4. researchgate.net [researchgate.net]

- 5. drughunter.com [drughunter.com]

- 6. Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bioconductor.org [bioconductor.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 12. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of long-acting lenacapavir in participants with hepatic or renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hiv.lanl.gov [hiv.lanl.gov]

An In-depth Technical Guide to the Target Binding Affinity and Selectivity of Lenacapavir (GS-6201)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenacapavir (formerly GS-6201) is a first-in-class, long-acting HIV-1 capsid inhibitor that represents a significant advancement in antiretroviral therapy.[1][2][3][4] Its novel mechanism of action, targeting the viral capsid at multiple stages of the replication cycle, confers potent antiviral activity at picomolar concentrations and a high barrier to resistance.[3][4][5] This technical guide provides a comprehensive overview of the target binding affinity and selectivity of lenacapavir, incorporating detailed experimental methodologies and data presented for clear interpretation.

Mechanism of Action: Multi-stage Inhibition of HIV-1 Capsid Function

Lenacapavir exerts its antiviral effect by directly binding to a highly conserved pocket on the HIV-1 capsid protein (CA or p24).[6] This binding site is located at the interface between two adjacent capsid protein subunits within the mature capsid hexamer.[7] By occupying this pocket, lenacapavir stabilizes the capsid, disrupting the delicate balance of assembly and disassembly required for successful viral replication.[6] This interference occurs at multiple, distinct phases of the HIV-1 lifecycle:

-

Early Stage Inhibition: Lenacapavir prevents the proper disassembly (uncoating) of the viral capsid after entry into the host cell.[8] This hyper-stabilization of the capsid shell prevents the release of the viral RNA genome into the cytoplasm, thereby inhibiting reverse transcription and subsequent integration of the viral DNA into the host genome.[8][9]

-

Late Stage Inhibition: The drug also interferes with the assembly of new virions. By binding to capsid precursors, lenacapavir disrupts the formation of mature, infectious viral particles.[8]

This multi-modal mechanism of action contributes to its high potency and the lack of cross-resistance with other classes of antiretroviral drugs.[10]

Target Binding Affinity

Lenacapavir demonstrates high-affinity binding to the HIV-1 capsid protein, particularly the hexameric form, which is the primary building block of the mature capsid. The binding kinetics have been characterized using techniques such as Surface Plasmon Resonance (SPR).

Quantitative Binding Data

| Analyte | Ligand | Method | K D (Dissociation Constant) | k on (Association Rate) | k off (Dissociation Rate) | Reference |

| Lenacapavir | Wild-Type HIV-1 CA Hexamer | SPR | ~200 pM | 6.5 x 10 4 M -1 s -1 | 1.4 x 10 -5 s -1 | [7][11] |

| Lenacapavir | HIV-1 CA Monomer | SPR | ~2 nM | - | - | [11] |

| Lenacapavir | Q67H Mutant CA Hexamer | SPR | ~5-fold reduction in K D | Similar to WT | Reduced | [12] |

| Lenacapavir | N74D Mutant CA Hexamer | SPR | ~20-fold reduction in K D | ~2-fold reduced | ~10-fold reduced | [12] |

Selectivity Profile

A critical attribute of any therapeutic agent is its selectivity for the intended target over other host molecules. Lenacapavir exhibits a remarkable selectivity profile, which is crucial for minimizing off-target side effects.[9]

An in vitro off-target screening assay of lenacapavir at a concentration of 10 µM against a panel of 87 different human receptors, enzymes, and ion channels did not produce any significant response. This indicates a low potential for off-target effects.

The selectivity of lenacapavir is further quantified by its selectivity index (SI), which is the ratio of its cytotoxic concentration (CC50) to its effective concentration (EC50).

Cytotoxicity and Selectivity Index

| Cell Line | CC50 (µM) | EC50 (pM) against HIV-1 | Selectivity Index (CC50/EC50) | Reference |

| MT-4 | >50 | 105 | >476,000 | [13] |

| MT-2 | - | 23 (early stage) | - | |

| HEK293T | - | 439 (late stage) | - | |

| Primary Human CD4+ T-cells | >50 | 32 | >1,562,500 | [13] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | >50 | 20-160 | >312,500 - >2,500,000 | [13] |

| Monocyte-derived macrophages | >50 | 56 | >892,857 | [13] |

| Huh-7 (human liver) | >50 | - | - | |

| Gal-HepG2 (human liver) | >50 | - | - | |

| Gal-PC-3 (human prostate) | >50 | - | - | |

| MRC-5 (human lung) | >50 | - | - | |

| Quiescent PBMCs | >50 | - | - | |

| Stimulated PBMCs | >50 | - | - | |

| Primary human hepatocytes | >50 | - | - |

Experimental Protocols

Detailed experimental protocols for a proprietary drug like lenacapavir are often not fully disclosed in the public domain. However, based on published literature, the following are generalized protocols for the key assays used to characterize its binding affinity and selectivity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (k on ), dissociation (k off ), and equilibrium dissociation (K D ) constants of lenacapavir binding to the HIV-1 capsid protein.

Generalized Protocol:

-

Chip Preparation: A sensor chip (e.g., a Biacore CM5 chip) is activated.

-

Ligand Immobilization: Recombinant HIV-1 capsid protein (hexamer or monomer) is immobilized on the sensor chip surface.

-

Analyte Injection: A series of concentrations of lenacapavir are flowed over the chip surface.

-

Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to generate a sensorgram.

-

Data Analysis: The association and dissociation phases of the sensorgram are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k on , k off , and K D .

-

Regeneration: The chip surface is regenerated to remove bound analyte, allowing for subsequent experiments.

Antiviral Activity Assay (MT-4 Cell-Based)

Objective: To determine the 50% effective concentration (EC50) of lenacapavir required to inhibit HIV-1 replication in a T-cell line.

Generalized Protocol:

-

Cell Seeding: MT-4 cells are seeded into 96-well plates.

-

Compound Addition: Serial dilutions of lenacapavir are added to the wells.

-

Virus Infection: A standardized amount of HIV-1 is added to the wells.

-

Incubation: The plates are incubated for a period of 4-5 days to allow for viral replication.

-

Endpoint Measurement: The extent of viral replication is determined by measuring a relevant endpoint, such as:

-

Cytopathic Effect (CPE): The protective effect of the drug on the cells from virus-induced cell death is quantified using a cell viability assay (e.g., MTT or CellTiter-Glo).

-

Viral Antigen Quantification: The amount of a viral protein (e.g., p24 antigen) in the culture supernatant is measured by ELISA.

-

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of lenacapavir.

Generalized Protocol:

-

Cell Seeding: A selected human cell line (e.g., MT-4, PBMCs, HepG2) is seeded into 96-well plates.

-

Compound Addition: Serial dilutions of lenacapavir are added to the wells.

-

Incubation: The plates are incubated for a period consistent with the antiviral assay (e.g., 4-5 days).

-

Cell Viability Measurement: Cell viability is assessed using a suitable assay, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.

-

-

Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: Lenacapavir's Multi-stage Inhibition of HIV-1 Replication

Caption: Lenacapavir's dual inhibitory action on early and late stages of HIV-1 replication.

Experimental Workflow: Determination of Antiviral Potency (EC50)

Caption: Workflow for determining the EC50 of lenacapavir in a cell-based antiviral assay.

Logical Relationship: Target Binding and Selectivity

Caption: Relationship between lenacapavir's high on-target affinity and its excellent selectivity.

References

- 1. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]

- 5. francis-lab.create.fsu.edu [francis-lab.create.fsu.edu]

- 6. Surface Plasmon Resonance Assay for Label-Free and Selective Detection of HIV-1 p24 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a small molecule HIV-1 inhibitor that targets the capsid hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gilead.com [gilead.com]

- 9. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merck.com [merck.com]

- 12. Capsid Constructors [capsidconstructors.github.io]

- 13. researchgate.net [researchgate.net]

In Vitro Characterization of GS-6201 (Lenacapavir) Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-6201, also known as lenacapavir, is a first-in-class, potent, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2][3][4] By targeting the viral capsid, lenacapavir disrupts multiple, essential steps in the viral lifecycle, including nuclear import, virion assembly, and the formation of a mature capsid core.[1][4][5] This novel mechanism of action translates to picomolar potency against a wide range of HIV-1 subtypes, including those resistant to existing classes of antiretroviral drugs.[1][4][6] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Data Presentation

Antiviral Activity and Cytotoxicity

The in vitro antiviral activity of this compound is consistently in the picomolar range across various cell types, demonstrating its high potency. Concurrently, cytotoxicity is observed at micromolar concentrations, resulting in a remarkably high selectivity index.

| Cell Line/Cell Type | HIV-1 Strain(s) | EC50 (pM) | CC50 (µM) | Selectivity Index (CC50/EC50) |

| MT-4 | Laboratory strains | 100 - 105 | >50 | >476,000 |

| Peripheral Blood Mononuclear Cells (PBMCs) | Various clinical isolates | 50 (mean, range: 20-160) | >24.7 | >494,000 |

| Primary Human CD4+ T-cells | Laboratory strains | 32 | >24.7 | >771,000 |

| Primary Human Macrophages | Laboratory strains | 56 | >24.7 | >441,000 |

| HEK293T | Various subtypes | 240 (mean, range: 150-360) | >50 | >208,000 |

| MT-2 | Laboratory strains | 95 - 102 | - | - |

EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are compiled from multiple sources.[1][4][5][7][8] The selectivity index is calculated as CC50/EC50.

In Vitro Resistance Profile

In vitro resistance selection studies have identified several key mutations in the HIV-1 capsid protein that confer reduced susceptibility to lenacapavir.

| Mutation | Fold-Change in EC50 | Replicative Capacity (% of Wild-Type) |

| Q67H | 4.6 - 6 | 58% |

| N74D | >2000 | - |

| M66I | >2000 | 1.5% |

| K70N | - | - |

| L56I | - | - |

| T107N | - | - |

Data is a synthesis from multiple in vitro resistance selection studies.[6][9][10] Dashes indicate where specific quantitative data was not provided in the search results.

Experimental Protocols

Single-Cycle Infectivity Assay

This assay measures the ability of HIV-1 to complete a single round of infection in the presence of an inhibitor.

Materials:

-

P4C5 or TZM-bl reporter cell lines (HeLa cells expressing CD4, CCR5, and an HIV-1 LTR-driven reporter gene like lacZ or luciferase).

-

HIV-1 virus stock (e.g., NL4-3).

-

This compound (Lenacapavir).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

96-well plates.

-

Reagents for detecting reporter gene expression (e.g., CPRG for β-galactosidase or a luciferase assay system).

-

Plate reader.

Procedure:

-

Cell Seeding: Seed P4C5 or TZM-bl cells in a 96-well plate at a density of 8 x 10^4 cells per well and incubate for 24 hours.[11]

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: Add the diluted this compound to the cells, followed by the addition of HIV-1 virus stock.

-

Incubation: Incubate the plates for 36-48 hours at 37°C.[11]

-

Lysis and Detection: Lyse the cells and measure the reporter gene expression according to the manufacturer's protocol for the chosen reporter system. For P4C5 cells, this involves adding a lysis buffer containing CPRG and measuring absorbance at 570 nm.[11]

-

Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Multi-Cycle Replication Assay

This assay assesses the effect of an inhibitor on multiple rounds of viral replication.

Materials:

-

Sup-T1 or other susceptible T-cell lines.

-

HIV-1 virus stock.

-

This compound (Lenacapavir).

-

Cell culture medium.

-

T25 flasks or other suitable culture vessels.

-

p24 ELISA kit.

Procedure:

-

Infection: Infect Sup-T1 cells with HIV-1 in a T25 flask.[12]

-

Wash and Resuspend: After 24 hours, collect the cells by centrifugation, wash to remove the initial virus inoculum, and resuspend in fresh medium containing serial dilutions of this compound.[12]

-

Culture: Culture the cells for a defined period (e.g., 2 weeks), periodically collecting supernatant samples.[12]

-

Quantification: Measure the amount of HIV-1 p24 antigen in the collected supernatants using a p24 ELISA kit.

-

Data Analysis: Determine the EC50 by plotting the p24 concentration against the drug concentration.

Cytotoxicity Assay (MTS Assay)

This assay determines the concentration of a compound that is toxic to host cells.

Materials:

-

Host cell line (e.g., HEK293T, MT-4).

-

This compound (Lenacapavir).

-

Cell culture medium.

-

96-well plates.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include wells with medium only for background subtraction.

-

Incubation: Incubate the plates for a period that mirrors the antiviral assays (e.g., 72 hours).[7]

-

MTS Addition: Add 20 µl of MTS solution to each well.[2][3][13]

-

Absorbance Reading: Record the absorbance at 490 nm.[2][3][13]

-

Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.[14]

Mandatory Visualization

Caption: Multi-cycle inhibition of HIV-1 by this compound.

Caption: Workflow for in vitro characterization of this compound.

Caption: Mechanism of this compound-mediated inhibition of nuclear import.

References

- 1. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. natap.org [natap.org]

- 5. mdpi.com [mdpi.com]

- 6. Emergence of in-vitro resistance to lenacapavir is similar across HIV-1 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Absence of Lenacapavir (GS-6207) Phenotypic Resistance in HIV Gag Cleavage Site Mutants and in Isolates with Resistance to Existing Drug Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hivglasgow.org [hivglasgow.org]

- 10. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]

- 11. HIV-1 Single Cycle Infection [bio-protocol.org]

- 12. Controlling multi-cycle replication of live-attenuated HIV-1 using an unnatural genetic switch - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

The Adenosine A₂B Receptor Antagonist GS-6201: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Immediate Release: Shanghai, China - GS-6201, a potent and selective antagonist of the adenosine A₂B receptor, has demonstrated significant therapeutic potential in preclinical models of inflammatory and fibrotic diseases. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways and workflows.

Pharmacodynamics: Targeting the A₂B Receptor

This compound exhibits high affinity and selectivity for the human adenosine A₂B receptor.[1][2] The primary mechanism of action of this compound is the competitive antagonism of this receptor, which becomes particularly relevant in pathological conditions where extracellular adenosine levels are elevated, such as in hypoxia and inflammation.

Activation of the A₂B receptor, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade is implicated in a variety of cellular responses, including the release of pro-inflammatory cytokines and the promotion of fibrosis. By blocking this interaction, this compound effectively mitigates these downstream effects.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor Subtype | Kᵢ (nM) |

| Human A₂B | 22 |

| Human A₁ | 1,940 |

| Human A₂A | 3,280 |

| Human A₃ | 1,070 |

Source: Kalla, R. V., & Zablocki, J. (2009). Purinergic Signalling.[4]

Preclinical studies have demonstrated the efficacy of this compound in various disease models:

-

Cardiac Remodeling: In a mouse model of acute myocardial infarction, this compound (4 mg/kg, intraperitoneally twice daily) prevented the activation of caspase-1 in the heart, limited the increase in left ventricular end-diastolic diameter, and reduced the decline in ejection fraction.[5]

-

Airway Inflammation: this compound has been shown to be effective in a mouse model of asthma.[4]

-

Dermal Fibrosis: The compound has also demonstrated anti-fibrotic effects in a mouse model of bleomycin-induced skin fibrosis.

A notable pharmacodynamic effect of this compound is the significant reduction in plasma levels of several pro-inflammatory cytokines and adhesion molecules, including IL-6, TNF-α, E-selectin, ICAM-1, and VCAM.[1]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Limited pharmacokinetic data for this compound is available from preclinical studies in rats.

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value |

| Dose | 2 mg/kg |

| Cₘₐₓ | 1110 ng/mL |

| dAUC | 6500 ng·h/mL |

| t₁/₂ | 4.25 hours |

| Bioavailability (F) | > 35% |

Source: MedChemExpress, Kalla, R. V., & Zablocki, J. (2009). Purinergic Signalling.[1][4]

Further details regarding the metabolic pathways, including the specific cytochrome P450 enzymes involved in its metabolism, and the routes of excretion have not been extensively reported in the available literature.

Clinical Development

This compound, also known as CVT-6883, has undergone Phase 1 clinical trials for the potential treatment of asthma.[2][4] These trials demonstrated that the compound was safe and well-tolerated, with a pharmacokinetic profile suitable for once-daily dosing.[4]

Experimental Protocols

Murine Model of Acute Myocardial Infarction (Coronary Artery Ligation)

This model is utilized to assess the cardioprotective effects of this compound.

Methodology:

-

Anesthesia: Mice are anesthetized, and endotracheal intubation is performed for mechanical ventilation.

-

Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture.

-

Drug Administration: this compound (4 mg/kg) or vehicle is administered intraperitoneally twice daily, commencing immediately after surgery and continuing for 14 days.[5]

-

Assessment: Cardiac function is evaluated using transthoracic echocardiography at baseline and at specified time points post-surgery (e.g., 7, 14, and 28 days).[5]

-

Biomarker Analysis: At the end of the study, heart tissue is collected to measure the activity of inflammatory mediators such as caspase-1.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GS-6201 in Modulating Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-6201, a potent and selective antagonist of the A2B adenosine receptor (A2BAR), has emerged as a significant modulator of inflammatory pathways. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, focusing on its role in various inflammatory and fibrotic conditions. This document synthesizes key preclinical findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex signaling and experimental workflows.

Adenosine, a nucleoside ubiquitously present in the body, plays a crucial role in regulating inflammation through its interaction with four G-protein coupled receptors: A1, A2A, A2B, and A3.[1] The A2B receptor, in particular, is a low-affinity adenosine receptor that is significantly upregulated under conditions of cellular stress and inflammation.[1] Activation of A2BAR is predominantly coupled to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] However, it can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[1] A2BAR activation has been linked to the production of pro-inflammatory cytokines and the promotion of fibrotic processes, making it a compelling target for therapeutic intervention.

This compound's high affinity and selectivity for the human A2B receptor allow for the precise investigation and modulation of these pathways.

Core Mechanism of Action of this compound

This compound exerts its effects by competitively binding to the A2B adenosine receptor, thereby blocking the downstream signaling cascades initiated by adenosine. In inflammatory contexts, elevated extracellular adenosine levels activate A2BAR on various immune and non-immune cells, leading to the production of pro-inflammatory mediators. By antagonizing this interaction, this compound effectively dampens the inflammatory response.

A2B Adenosine Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathways activated by the A2B adenosine receptor, which are inhibited by this compound.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data demonstrating the efficacy and selectivity of this compound.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | Human A2B | 22 nM | [2] |

| Human A3 | 1070 nM | [2] | |

| Human A1 | 1940 nM | [2] | |

| Human A2A | 3280 nM | [2] | |

| Table 1: In Vitro Receptor Binding Affinity of this compound |

| Model | Parameter | Treatment Group | Result | p-value | Reference |

| Mouse Model of Acute Myocardial Infarction | Caspase-1 Activity in Heart Tissue (72h post-AMI) | Vehicle | - | - | [3] |

| This compound (4 mg/kg, i.p., twice daily) | Prevented activation | < 0.001 | [3] | ||

| LV End-Diastolic Diameter Increase (28 days post-AMI) | Vehicle | - | - | [3] | |

| This compound (4 mg/kg, i.p., twice daily) | Limited by 40% | < 0.001 | [3] | ||

| LV Ejection Fraction Decrease (28 days post-AMI) | Vehicle | - | - | [3] | |

| This compound (4 mg/kg, i.p., twice daily) | Limited by 18% | < 0.01 | [3] | ||

| Myocardial Performance Index Changes (28 days post-AMI) | Vehicle | - | - | [3] | |

| This compound (4 mg/kg, i.p., twice daily) | Limited by 88% | < 0.001 | [3] | ||

| Plasma IL-6, TNF-α, E-selectin, ICAM-1, VCAM levels | Vehicle | - | - | [2] | |

| This compound (4 mg/kg, i.p., twice daily for 14 days) | Significantly reduced | Not specified | [2] | ||

| Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Myocardial Infarction |

Detailed Experimental Protocols

Mouse Model of Acute Myocardial Infarction

This protocol is based on the methodology described by Toldo et al. (2012).[3]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Frontiers | A2 Adenosine Receptor Subtypes Overproduction in Atria of Perioperative Atrial Fibrillation Patients Undergoing Cardiac Surgery: A Pilot Study [frontiersin.org]

- 3. Pharmacologic Inhibition of the NLRP3 Inflammasome Preserves Cardiac Function After Ischemic and Nonischemic Injury in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on GS-6201: A Selective A2B Adenosine Receptor Antagonist for Airway Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GS-6201, a potent and selective antagonist of the A2B adenosine receptor (A2BAR), has emerged from early research as a promising therapeutic candidate for the management of chronic inflammatory airway diseases such as asthma. Adenosine, a signaling nucleoside released during cellular stress and inflammation, exerts its effects through four receptor subtypes: A1, A2A, A2B, and A3. The A2B receptor, in particular, is implicated in pro-inflammatory and pro-fibrotic processes within the airways. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its mechanism of action, efficacy in animal models of allergic asthma, and the experimental protocols utilized in these seminal studies.

Mechanism of Action: Targeting the A2B Adenosine Receptor

This compound, also known as CVT-6883 in earlier publications, functions by selectively blocking the A2B adenosine receptor.[1] This receptor is coupled to Gs and Gq proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP) and calcium mobilization, respectively.[2] In inflammatory conditions, elevated extracellular adenosine levels activate A2BAR on various immune and structural cells in the airways, including mast cells, eosinophils, and airway smooth muscle cells. This activation triggers the release of pro-inflammatory mediators, contributing to the pathophysiology of asthma.[2][3] this compound competitively binds to the A2BAR, preventing adenosine from initiating these downstream signaling cascades, thereby mitigating the inflammatory response.

Preclinical Efficacy in a Murine Model of Allergic Asthma

Early in vivo studies utilized a well-established murine model of ovalbumin (OVA)-induced allergic airway inflammation to evaluate the therapeutic potential of this compound. This model recapitulates key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased levels of Th2 cytokines.

Attenuation of Airway Hyperresponsiveness

In a study by Mustafa et al. (2007), this compound demonstrated a dose-dependent reduction in airway hyperresponsiveness to methacholine challenge in OVA-sensitized and challenged mice.

| Treatment Group | Dose (mg/kg, p.o.) | Peak Penh (% of control) |

| Vehicle | - | 100% |

| This compound | 1 | ~75% |

| This compound | 3 | ~50% |

| This compound | 10 | ~30% |

| Data are approximated from graphical representations in the cited literature and presented as a percentage of the vehicle-treated control group's peak response to methacholine. |

Reduction of Airway Inflammation

The administration of this compound led to a significant and dose-dependent decrease in the influx of inflammatory cells into the airways, as measured by bronchoalveolar lavage (BAL) fluid analysis.

| Treatment Group | Dose (mg/kg, p.o.) | Total Cells (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁵) | Macrophages (x10⁵) | Lymphocytes (x10⁵) |

| Vehicle | - | 7.8 ± 0.9 | 4.9 ± 0.7 | 0.4 ± 0.1 | 2.2 ± 0.3 | 0.3 ± 0.1 |

| This compound | 1 | 6.1 ± 0.8 | 3.5 ± 0.6 | 0.3 ± 0.1 | 2.1 ± 0.3 | 0.2 ± 0.1 |

| This compound | 3 | 4.5 ± 0.6 | 2.1 ± 0.4 | 0.2 ± 0.1 | 2.0 ± 0.2 | 0.2 ± 0.1 |

| This compound | 10 | 3.2 ± 0.5 | 1.0 ± 0.3 | 0.1 ± 0.05 | 1.9 ± 0.2 | 0.2 ± 0.1 |

| Data are presented as mean ± SEM. The data for this compound is estimated based on the graphical representation of percentage inhibition in the original publication by Mustafa et al. (2007) and applied to the vehicle control values. |

Modulation of Th2 Cytokines

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early research on this compound.

Murine Model of Ovalbumin-Induced Allergic Airway Inflammation

1. Sensitization:

-

Male A/J mice (6-8 weeks old) were sensitized by an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 0.2 mL of saline on days 0 and 7.

2. Allergen Challenge:

-

From day 14 to day 19, mice were challenged daily for 20 minutes with an aerosol of 1% OVA in saline, generated by an ultrasonic nebulizer. Control groups were challenged with saline alone.

3. Drug Administration:

-

This compound or vehicle was administered orally (p.o.) one hour before each OVA challenge from day 14 to day 19.

Measurement of Airway Hyperresponsiveness (AHR)

1. Whole-Body Plethysmography:

-

24 hours after the final OVA challenge, AHR was assessed using a whole-body plethysmograph.

-

Mice were placed in the main chamber and exposed to nebulized saline (baseline) followed by increasing concentrations of nebulized methacholine (3.125, 6.25, 12.5, 25, and 50 mg/mL).

-

The enhanced pause (Penh), a dimensionless value that correlates with airway obstruction, was measured for 3 minutes at each concentration.

-

Results were expressed as the percentage increase in Penh over the baseline saline response.

Bronchoalveolar Lavage (BAL) and Cell Differential Counts

1. BAL Fluid Collection:

-

Immediately after AHR measurement, mice were euthanized.

-

The trachea was cannulated, and the lungs were lavaged with 1 mL of ice-cold phosphate-buffered saline (PBS).

-

The recovered BAL fluid was centrifuged at 1500 rpm for 10 minutes at 4°C.

2. Cell Counting and Differentiation:

-

The cell pellet was resuspended in PBS, and the total number of cells was determined using a hemocytometer.

-

Cytospin slides were prepared and stained with a modified Wright-Giemsa stain.

-

Differential cell counts were performed by identifying at least 300 cells as macrophages, eosinophils, neutrophils, or lymphocytes based on their morphology.

Visualizations

A2B Adenosine Receptor Signaling Pathway in Airway Inflammation

Caption: A2B Adenosine Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Workflow of the Ovalbumin-Induced Allergic Asthma Model.

Conclusion

The early research on this compound provides a strong rationale for its development as a therapeutic for airway inflammation. By selectively antagonizing the A2B adenosine receptor, this compound effectively attenuates both airway hyperresponsiveness and cellular inflammation in a preclinical model of allergic asthma. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of respiratory drug discovery and development, facilitating further investigation into the therapeutic potential of A2B receptor antagonism.

References

The Role of GS-6201 in Modulating Caspase-1 Activity in Myocardial Infarction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myocardial infarction (MI) triggers an intense inflammatory response, a key component of which is the activation of caspase-1, that contributes to cardiac cell death and adverse ventricular remodeling. GS-6201, a selective antagonist of the A2B adenosine receptor, has emerged as a promising therapeutic agent by demonstrating a significant reduction in caspase-1 activity in preclinical models of MI. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effect on the caspase-1 signaling pathway. We will detail the experimental protocols used to quantify this effect and present the available data in a structured format. Furthermore, this guide will visualize the intricate signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's cardioprotective effects.

Introduction: The Inflammatory Cascade in Myocardial Infarction and the Role of Caspase-1

Following a myocardial infarction, the ischemic cardiac tissue releases damage-associated molecular patterns (DAMPs), which initiate a sterile inflammatory response. This response, while crucial for clearing necrotic debris and initiating tissue repair, can also lead to further cardiomyocyte death and pathological remodeling of the heart. A central player in this inflammatory cascade is the inflammasome, a multi-protein complex that, when assembled, activates caspase-1.

Activated caspase-1 is a cysteine protease with two major downstream effects:

-

Cytokine Processing: It cleaves the inactive precursors of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their mature, active forms. These cytokines amplify the inflammatory response, attracting immune cells and promoting further tissue damage.

-

Pyroptosis: Caspase-1 can initiate a pro-inflammatory form of programmed cell death known as pyroptosis, which is characterized by cell swelling, membrane rupture, and the release of cellular contents, further propagating inflammation.

Given its pivotal role in the inflammatory and cell death pathways following MI, caspase-1 has become a key therapeutic target for mitigating ischemic cardiac injury.

This compound: A Selective A2B Adenosine Receptor Antagonist

This compound is a potent and selective antagonist of the A2B adenosine receptor.[1] Adenosine is a nucleoside that is released in high concentrations in response to tissue stress, such as ischemia. It exerts its effects by binding to four different G protein-coupled receptors: A1, A2A, A2B, and A3. The A2B receptor, in particular, is often upregulated in inflammatory conditions and its activation is linked to pro-inflammatory responses. By selectively blocking the A2B adenosine receptor, this compound aims to dampen the excessive inflammation associated with myocardial infarction.

The Effect of this compound on Caspase-1 Activity: Preclinical Evidence

A key study by Toldo et al. (2012) demonstrated the efficacy of this compound in a murine model of acute myocardial infarction.[1] The study reported that treatment with this compound significantly prevented the activation of caspase-1 in the cardiac tissue of mice subjected to MI.[1] This reduction in caspase-1 activity was associated with a more favorable cardiac remodeling outcome, highlighting the therapeutic potential of this compound.[1]

Quantitative Data Summary

While the full quantitative data from the primary study by Toldo et al. (2012) is not publicly available in the search results, the authors report a statistically significant prevention of caspase-1 activation in the hearts of mice treated with this compound at 72 hours post-myocardial infarction (P < 0.001).[1]

For illustrative purposes, a representative data table is structured below. The values are hypothetical and serve as a template for how such data would be presented.